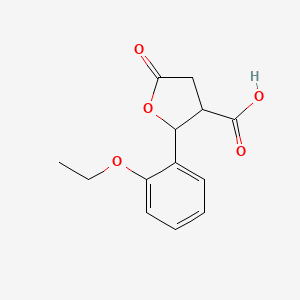

2-(2-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Description

2-(2-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a tetrahydrofuran-derived carboxylic acid featuring a 2-ethoxyphenyl substituent at the 2-position of the furan ring.

Properties

Molecular Formula |

C13H14O5 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

2-(2-ethoxyphenyl)-5-oxooxolane-3-carboxylic acid |

InChI |

InChI=1S/C13H14O5/c1-2-17-10-6-4-3-5-8(10)12-9(13(15)16)7-11(14)18-12/h3-6,9,12H,2,7H2,1H3,(H,15,16) |

InChI Key |

FFVOOPRAODNBTF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxybenzaldehyde with a suitable diene in a Diels-Alder reaction, followed by oxidation and carboxylation steps to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The ethoxyphenyl group can interact with enzymes or receptors, while the tetrahydrofuran ring provides structural stability. The carboxylic acid group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparisons

*Estimated based on methoxy analog data.

Research Implications

- Substituent Effects : Ethoxy groups balance lipophilicity and metabolic stability compared to smaller (methoxy) or bulkier (octyl) groups.

- Heterocycle Optimization : Pyrazole/thiophene analogs show promise in antiviral applications, suggesting the ethoxy analog’s furan core could be modified for enhanced activity .

- Toxicity Considerations : C75’s mitochondrial toxicity underscores the need to evaluate substituent impacts on off-target effects for the ethoxy analog .

Biological Activity

2-(2-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a compound that belongs to the class of tetrahydrofuran derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is C₁₂H₁₄O₅, with a molecular weight of approximately 238.24 g/mol. The structure includes a tetrahydrofuran ring, a carboxylic acid group, and an ethoxy-substituted phenyl group, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | 2-(2-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid |

Biological Activity

Research indicates that 2-(2-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid exhibits various biological activities, including:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, suggesting potential use in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory conditions.

- Antimicrobial Properties : Preliminary data suggest activity against certain bacterial strains, indicating potential as an antimicrobial agent.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation.

- Modulation of Signaling Pathways : The compound could influence signaling pathways related to oxidative stress and cell survival.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of 2-(2-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentration compared to control groups, supporting its potential as an antioxidant agent.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that treatment with this compound reduced the expression of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests its potential application in managing chronic inflammatory diseases.

Case Study 3: Antimicrobial Activity

Research involving various bacterial strains revealed that 2-(2-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid exhibited inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. Further studies are needed to explore its efficacy against other pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.